molecular formula C26H18Cl2O4 B14955370 6-[(2,6-dichlorobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one

6-[(2,6-dichlorobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one

Cat. No.: B14955370
M. Wt: 465.3 g/mol
InChI Key: PMJQJODDKKDMFS-ROTLSHHCSA-N
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Description

6-[(2,6-dichlorobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is known for its diverse biological activities, and is substituted with a 2,6-dichlorobenzyl group and a 2-methyl-2H-chromen-3-ylmethylidene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2,6-dichlorobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2,6-Dichlorobenzyl Group: This step involves the reaction of the benzofuran core with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the 2-Methyl-2H-Chromen-3-ylmethylidene Group: This is usually done through a condensation reaction with the corresponding aldehyde or ketone under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core and the chromenyl group.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzofuran and chromenyl groups.

    Reduction: Reduced forms of the carbonyl group.

    Substitution: Substituted derivatives at the dichlorobenzyl position.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

Biologically, compounds with benzofuran and chromenyl groups have shown potential in various bioactivities, including anti-inflammatory, antimicrobial, and anticancer properties. Research into this compound could reveal similar or novel biological activities.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it could interact with biological targets, leading to potential drug development applications.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-[(2,6-dichlorobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one would depend on its specific biological activity. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The benzofuran core and chromenyl group can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,6-Dichlorobenzyl)oxy]ethanol
  • 2,6-Dichlorobenzyl methyl ether
  • 5-[(2,6-Dichlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one

Uniqueness

What sets 6-[(2,6-dichlorobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one apart is its unique combination of functional groups. The presence of both the benzofuran and chromenyl moieties in a single molecule provides a unique platform for diverse chemical reactions and potential biological activities.

Properties

Molecular Formula

C26H18Cl2O4

Molecular Weight

465.3 g/mol

IUPAC Name

(2Z)-6-[(2,6-dichlorophenyl)methoxy]-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C26H18Cl2O4/c1-15-17(11-16-5-2-3-8-23(16)31-15)12-25-26(29)19-10-9-18(13-24(19)32-25)30-14-20-21(27)6-4-7-22(20)28/h2-13,15H,14H2,1H3/b25-12-

InChI Key

PMJQJODDKKDMFS-ROTLSHHCSA-N

Isomeric SMILES

CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=C(C=CC=C5Cl)Cl

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=C(C=CC=C5Cl)Cl

Origin of Product

United States

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